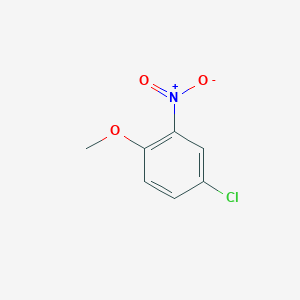

4-Chloro-2-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8445. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAYFGJUEOYRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237469 | |

| Record name | 4-Chloro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Alfa Aesar MSDS] | |

| Record name | 4-Chloro-2-nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-21-4 | |

| Record name | 4-Chloro-1-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-nitroanisole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-2-nitroanisole. It is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document includes tabulated data for key physical and chemical properties, a discussion of its synthesis and reactivity, and detailed spectral information. Additionally, this guide presents visualizations of a typical synthesis workflow and the chemical reactivity of the compound to facilitate a deeper understanding of its chemical behavior.

Physical and Chemical Properties

This compound is a halogenated nitroaromatic compound.[1] At room temperature, it exists as a pale yellow to yellowish crystalline solid.[1] Structurally, it consists of a benzene ring substituted with a chlorine atom at the 4-position, a nitro group at the 2-position, and a methoxy group at the 1-position.[1]

General and Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Pale yellow to yellowish crystalline solid | [1] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 290-292 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

Chemical and Computational Properties

The chemical and computationally derived properties are detailed in the following table.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₆ClNO₃ | [2] |

| Molecular Weight | 187.58 g/mol | [2] |

| CAS Number | 89-21-4 | [2] |

| IUPAC Name | 4-chloro-1-methoxy-2-nitrobenzene | [2] |

| SMILES | COC1=C(C=C(C=C1)Cl)--INVALID-LINK--[O-] | [2] |

| InChI | InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | [2] |

| XLogP3 | 2.2 | [2] |

| Polar Surface Area | 55.1 Ų | [2] |

Spectral Data

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons and the methoxy group protons. The reported chemical shifts (ppm) and coupling constants (Hz) are as follows:

-

δ 7.821 (d, J=2.5 Hz, 1H) : Aromatic proton ortho to the nitro group and meta to the chlorine.

-

δ 7.495 (dd, J=9.0, 2.5 Hz, 1H) : Aromatic proton meta to both the nitro and methoxy groups.

-

δ 7.059 (d, J=9.0 Hz, 1H) : Aromatic proton ortho to the methoxy group and meta to the nitro group.

-

δ 3.957 (s, 3H) : Methoxy group protons.[3]

¹³C NMR: Carbon-13 NMR data is also available, providing insight into the carbon framework of the molecule.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks would be expected for the C-Cl, C-O, and NO₂ stretching vibrations.[2][4]

Mass Spectrometry

Mass spectrometry data for this compound is available, with the molecular ion peak and fragmentation pattern aiding in its identification.[2]

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is the nitration of 4-chloroanisole.[1] This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1]

General Procedure:

-

Preparation of the Nitrating Mixture: Concentrated nitric acid is carefully added to concentrated sulfuric acid, typically in a 1:1 ratio, while cooling in an ice bath.

-

Reaction: 4-chloroanisole is dissolved in a suitable solvent, and the chilled nitrating mixture is added dropwise while maintaining a low temperature (0-10 °C) to control the reaction and prevent over-nitration.

-

Work-up: After the reaction is complete, the mixture is poured onto ice water, causing the product to precipitate.

-

Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified, commonly by recrystallization from a solvent such as ethanol.

Reactivity and Chemical Behavior

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups.[1]

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chlorine atom by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[5][6] This transformation is crucial for the synthesis of substituted anilines, which are important precursors in the pharmaceutical and dye industries.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: Key chemical transformations of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(89-21-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(89-21-4) IR2 [m.chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to 4-Chloro-2-nitroanisole (CAS: 89-21-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-nitroanisole (CAS number 89-21-4), a key chemical intermediate in the pharmaceutical and dye industries. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in organic synthesis and drug discovery. Detailed experimental protocols, safety and handling procedures, and spectroscopic data are presented to support researchers and drug development professionals in their work with this compound.

Introduction

This compound is a substituted aromatic compound characterized by a benzene ring functionalized with a chloro, a nitro, and a methoxy group.[1] Its unique substitution pattern makes it a versatile precursor for the synthesis of more complex molecules. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the aromatic ring influences its reactivity, making it a valuable building block in organic chemistry.[1] This guide aims to consolidate the available technical information on this compound to facilitate its effective and safe use in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89-21-4 | [2] |

| Molecular Formula | C₇H₆ClNO₃ | [2] |

| Molecular Weight | 187.58 g/mol | [2] |

| Appearance | Pale yellow to yellowish crystalline solid | [1] |

| Melting Point | 97.00 - 99.00 °C | [1] |

| Boiling Point | 290-292 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dichloromethane. | [1] |

| Odor | Odorless to faint chemical odor | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 7.82 (d, J=2.5 Hz, 1H), 7.50 (dd, J=9.0, 2.5 Hz, 1H), 7.06 (d, J=9.0 Hz, 1H), 3.96 (s, 3H) | |

| IR (KBr pellet) | Characteristic peaks for C-Cl, NO₂, and C-O-C functional groups. | [2] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [3] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the nitration of 4-chloroanisole.[1]

Synthesis of this compound from 4-Chloroanisole

Reaction Scheme:

Caption: Synthesis of this compound via nitration.

Experimental Protocol:

-

Materials: 4-chloroanisole, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice, water, and a suitable solvent for extraction (e.g., dichloromethane).

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, a mixture of concentrated nitric and sulfuric acids is prepared and cooled in an ice bath.

-

4-chloroanisole is added dropwise to the cold acid mixture while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.

-

The reaction mixture is then carefully poured onto crushed ice, causing the product to precipitate.

-

The solid product is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.[1]

-

Chemical Reactivity and Applications in Synthesis

This compound is a versatile intermediate due to the reactivity of its functional groups. The nitro group can be reduced to an amine, and the chloro group can be displaced via nucleophilic aromatic substitution, especially due to the activating effect of the ortho-nitro group.[4]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group to form 4-chloro-2-methoxyaniline, a valuable intermediate for the synthesis of dyes and pharmaceuticals.[5]

Reaction Scheme:

Caption: Reduction of this compound.

Nucleophilic Aromatic Substitution

The chlorine atom in this compound is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitro group. This allows for the introduction of various nucleophiles.[4]

Experimental Workflow for Nucleophilic Aromatic Substitution with an Amine:

Caption: Workflow for a typical SNAr reaction.

Applications in Drug Development

This compound serves as a precursor to 2-chloro-4-nitroaniline, which is a key starting material in the synthesis of the anthelmintic drug, Niclosamide.[6][7]

Synthesis of Niclosamide

The synthesis of Niclosamide involves the amidation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.[8] The latter is obtained from this compound via ammonolysis.

Synthetic Pathway to a Niclosamide Precursor:

Caption: Synthetic route to Niclosamide.

While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are of interest in medicinal chemistry. For instance, quinazoline derivatives, which can be synthesized from related aniline precursors, have shown anti-inflammatory activity by potentially inhibiting COX enzymes.[9][10]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from ECHA C&L Inventory.[2]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. Its reactivity, governed by the interplay of its functional groups, allows for a range of chemical transformations. This guide provides essential technical information to support its safe and effective use in research and development, highlighting its role as a key building block in modern organic and medicinal chemistry. Further research into the biological activities of its derivatives may unveil novel therapeutic applications and insights into their mechanisms of action.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. atlantis-press.com [atlantis-press.com]

structure of 4-Chloro-2-nitroanisole

An In-depth Technical Guide to 4-Chloro-2-nitroanisole

This guide provides a comprehensive overview of this compound, a halogenated aromatic compound significant as a synthetic intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, spectroscopic data, and a representative synthetic protocol.

This compound is an organic compound featuring a benzene ring substituted with a methoxy group (-OCH3), a nitro group (-NO2), and a chlorine atom.[1] The IUPAC name for this compound is 4-chloro-1-methoxy-2-nitrobenzene.[2] The methoxy and nitro groups are positioned ortho to each other, while the chlorine atom is in the para position relative to the methoxy group.[1] At room temperature, it exists as a pale yellow to yellowish crystalline solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and dichloromethane.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89-21-4 | [1][2][3] |

| Molecular Formula | C7H6ClNO3 | [1][2][4] |

| Molecular Weight | 187.58 g/mol | [2][4][5] |

| Appearance | Pale yellow to yellowish crystalline solid | [1][4] |

| Melting Point | 70-72 °C / 96 °C | [1][4] |

| Boiling Point | 290-292 °C / 279.6 ± 20.0 °C at 760 mmHg | [1][4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| IUPAC Name | 4-chloro-1-methoxy-2-nitrobenzene | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, dichloromethane | [1] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

| XLogP3 | 2.2 / 2.51 | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key data from various analytical techniques are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | In CDCl₃: δ ~7.82 (d, J=2.5 Hz), ~7.50 (dd, J=9.0, 2.5 Hz), ~7.06 (d, J=9.0 Hz), ~3.96 (s) | [6] |

| ¹³C NMR | Spectrum available in CDCl₃ | [2] |

| Infrared (IR) | Spectra available for KBr-Pellet, CCl₄ solution, and nujol mull techniques | [2] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 63; 2nd Highest: 126; 3rd Highest: 111 | [2] |

Synthesis of this compound

This compound is typically synthesized through the electrophilic nitration of 4-chloroanisole.[1] The methoxy group is a strongly activating, ortho-para directing group. Since the para position is blocked by the chlorine atom, the incoming nitro group is directed to the ortho position.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis via Nitration of 4-Chloroanisole

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

4-Chloroanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper.

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Reaction: To a separate flask containing 4-chloroanisole dissolved in a minimal amount of concentrated sulfuric acid, slowly add the prepared nitrating mixture dropwise. The reaction temperature must be maintained between 0-5 °C using an ice-salt bath to prevent over-nitration and side reactions.

-

Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

-

Isolation: A solid precipitate of this compound will form. Isolate the crude product by vacuum filtration using a Buchner funnel.

-

Neutralization and Washing: Wash the crude product on the filter with copious amounts of cold distilled water until the filtrate is neutral to litmus paper. A subsequent wash with a cold, dilute sodium bicarbonate solution may be used to remove any residual acid, followed by a final wash with cold water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR): A sample of the purified product (~5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).

-

Infrared Spectroscopy (IR): A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

-

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and analysis, to determine its mass-to-charge ratio and fragmentation pattern.

Applications in Research and Development

This compound serves primarily as a versatile intermediate in organic synthesis.[1]

-

Pharmaceutical Industry: It is a key building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs), including analgesics and antifungal agents.[1]

-

Agrochemical Research: Its structural motifs are utilized in the development of new pesticides and herbicides.

-

Chemical Research: In laboratory settings, it is used as a starting material for synthesizing various target compounds due to the reactivity of its functional groups, which allow for reactions like nucleophilic aromatic substitution.[1]

Safety and Hazard Information

This compound is considered a potentially hazardous chemical.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][4] It may also cause skin and serious eye irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.[4] Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

References

An In-depth Technical Guide to 4-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-nitroanisole, a key chemical intermediate in the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes a typical workflow for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Molecular and Physical Properties

This compound, with the empirical formula C₇H₆ClNO₃, is a halogenated aromatic compound.[1] It presents as a yellow-green to pale yellow crystalline solid at room temperature and is characterized by a molecular weight of 187.58 g/mol .[2][3] While sparingly soluble in water, it demonstrates greater solubility in organic solvents such as ethanol and acetone.[1]

Summary of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [2][3] |

| Melting Point | 96 - 99 °C | [4][5][6] |

| Boiling Point | 279.6 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 122.9 ± 21.8 °C | [4] |

| Vapor Pressure | 0.00675 mmHg at 25°C | [5] |

| Refractive Index | 1.560 - 1.600 | [4][5] |

| XLogP3 | 2.51 | [4] |

Synthesis of this compound

This compound is primarily synthesized in industrial settings and is not known to occur naturally.[1] A common laboratory-scale synthesis involves the methylation of 4-chloro-2-nitrophenol. This procedure is detailed below.

Experimental Protocol: Methylation of 4-chloro-2-nitrophenol

This protocol describes the synthesis of this compound from 4-chloro-2-nitrophenol using a methylating agent in the presence of a base.

Materials:

-

4-chloro-2-nitrophenol (0.072 mol, 12.6 g)

-

Acetone (40 ml)

-

Potassium carbonate (9.72 g)

-

Methylating agent (e.g., dimethyl sulfate)

-

250 ml three-necked flask

-

Stirring system

-

Thermometer

-

Condenser

Procedure:

-

Reaction Setup: In a 250 ml three-necked flask equipped with a stirring system, thermometer, and condenser, combine 4-chloro-2-nitrophenol (12.6 g), acetone (40 ml), and potassium carbonate (9.72 g).[7]

-

Addition of Methylating Agent: While stirring the mixture, slowly add the methylating agent.

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature and continue stirring for a specified duration to ensure the completion of the reaction.

-

Work-up: After the reaction is complete, the mixture is typically filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the acetone.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Analytical Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis and quantification of chloro-nitro aromatic compounds like this compound. A typical workflow is outlined below.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

-

Extraction: For solid samples, an appropriate solvent extraction method should be employed. For liquid samples, a liquid-liquid extraction may be necessary.

-

Dilution: The extracted sample is diluted to an appropriate concentration with a suitable solvent (e.g., hexane or dichloromethane).

-

Internal Standard: An internal standard, such as a deuterated analog, may be added to improve quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An instrument equipped with a capillary column suitable for the separation of semi-volatile aromatic compounds (e.g., a mid-polar GC column) is used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection Mode: A splitless or pulsed splitless injection is commonly employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the target analyte from other components in the sample. An example program could be: initial temperature of 50°C, ramped to 280°C.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection.

-

Data Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative analysis.

3. Data Analysis:

-

Identification: The analyte is identified by its retention time and the fragmentation pattern in its mass spectrum, which is compared to a reference standard or a spectral library.

-

Quantification: The concentration of the analyte is determined by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

Visualized Pathways and Workflows

Caption: Synthesis of this compound via methylation.

Caption: Generalized workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-2-nitroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-nitroanisole in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents detailed, adaptable experimental protocols for researchers to determine precise quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃. It is a solid at room temperature and finds applications as an intermediate in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] Understanding its solubility in various organic solvents is crucial for its use in synthesis, purification, and formulation development.

Qualitative Solubility Profile

Qualitative data indicates that this compound is soluble in several common organic solvents. This solubility is attributed to the presence of the polar nitro group and the methoxy group, as well as the nonpolar chlorobenzene backbone, allowing for interactions with a range of solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

This information is based on general chemical property descriptions and may vary depending on the specific conditions and purity of the substances used.[1]

Factors Influencing Solubility

The solubility of this compound, like any solute-solvent system, is governed by several key factors. A comprehensive understanding of these factors is essential for solvent selection and for designing robust experimental procedures.

-

Polarity: The principle of "like dissolves like" is paramount. The polarity of the solvent relative to the polarity of this compound will be a primary determinant of its solubility.[2][3]

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[2][3]

-

Solvent-Solute Interactions: Specific interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between this compound and the solvent molecules will influence its solubility.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will impact its dissolution.

The interplay of these factors is visually represented in the following diagram:

Caption: Key factors influencing the solubility of this compound.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the Isothermal Saturation Method is recommended. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution. Two common analytical techniques for this determination are the gravimetric method and the UV-Vis spectroscopic method.

The following diagram illustrates the general workflow for the isothermal saturation method.

Caption: General workflow for determining solubility via the isothermal saturation method.

The gravimetric method is a direct and straightforward approach for determining solubility by measuring the mass of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibrium temperature.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry container to remove any particulate matter.

-

-

Quantification:

-

Evaporate the solvent from the weighed container under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is removed, place the container in a drying oven at a temperature below the melting point of this compound until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

-

This method is an indirect approach that relies on the Beer-Lambert law to determine the concentration of this compound in a saturated solution based on its ultraviolet-visible absorbance. This method is particularly useful for solutes that have a strong chromophore, which is the case for nitroaromatic compounds.

Materials and Equipment:

-

All materials listed for the gravimetric method.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes for preparing standard solutions.

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined through linear regression.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in step 1 of the gravimetric method.

-

Separate the clear supernatant as described in step 2 of the gravimetric method.

-

Carefully dilute a known volume of the saturated supernatant with the pure solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance of the diluted solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4-Chloro-2-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries. The document outlines its core physical properties, standardized experimental protocols for their determination, and a representative synthetic pathway.

Core Physicochemical Data

This compound (CAS No: 89-21-4) is a halogenated aromatic compound with the molecular formula C₇H₆ClNO₃.[1] At room temperature, it exists as a pale yellow to yellowish crystalline solid.[2] The quantitative physical properties are summarized below.

| Property | Value | Source |

| Melting Point | 70-72 °C | [2] |

| 97-99 °C | [3] | |

| 96 °C | ||

| 97.5 °C | ||

| 97.00 - 99.00 °C | [4] | |

| Boiling Point | 290-292 °C | [2] |

| 279.6 ± 20.0 °C (Predicted) | [3] | |

| Molecular Weight | 187.58 g/mol | [1] |

| Density | 1.4 ± 0.1 g/cm³ | |

| Appearance | Yellow-green solid |

Experimental Protocols

The following sections describe standardized methodologies for the determination of the melting and boiling points of organic compounds like this compound.

The capillary method is a standard technique for determining the melting point of a solid crystalline substance and is recognized by major pharmacopeias.[2][5]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range, from the initial to the final melting point.[6] Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0 °C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Calibrated thermometer or digital temperature probe

-

Mortar and pestle (for sample powdering)

Procedure:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered using a mortar and pestle.[7]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to compact the sample into a column of 2-4 mm at the bottom.[2]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. This range is reported as the melting point.

For small quantities of liquid, the boiling point can be determined using a micro-reflux apparatus or the Thiele tube method, which is one of the simplest techniques.[8]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10] In the Thiele tube method, a small sample is heated, and the temperature is recorded at the moment a continuous stream of bubbles from an inverted capillary stops and the liquid is drawn into the capillary.[8]

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Heat source (e.g., Bunsen burner with a micro-flame)

-

Calibrated thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Sample Preparation: A few milliliters of the molten this compound are placed into the small test tube.

-

Assembly: A capillary tube, sealed at one end, is placed open-end-down into the liquid sample. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[9]

-

Heating: The assembly is placed in a Thiele tube containing heating oil. The side arm of the Thiele tube is gently heated.[9][10]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[8]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[8][9]

-

Pressure Correction: The observed boiling point should be recorded along with the ambient barometric pressure, as boiling point is pressure-dependent.[10][11]

Synthesis Pathway Visualization

This compound is typically synthesized via the electrophilic aromatic substitution (nitration) of 4-chloroanisole.[3] This reaction involves treating 4-chloroanisole with a nitrating mixture, commonly a combination of nitric acid and sulfuric acid.

Caption: Synthesis of this compound via nitration.

References

- 1. This compound | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. Page loading... [guidechem.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. mt.com [mt.com]

- 6. store.astm.org [store.astm.org]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

A Technical Guide to the Spectral Analysis of 4-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-Chloro-2-nitroanisole. Detailed experimental protocols and a summary of quantitative spectral data are presented to support research and development activities involving this molecule.

Spectroscopic Data Summary

The following sections provide a comprehensive summary of the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.821 | d | 2.5 | H-3 |

| 7.495 | dd | 9.0, 2.5 | H-5 |

| 7.059 | d | 9.0 | H-6 |

| 3.957 | s | - | -OCH₃ |

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.8 | C-1 |

| 140.2 | C-2 |

| 126.5 | C-3 |

| 129.8 | C-4 |

| 125.7 | C-5 |

| 114.1 | C-6 |

| 57.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for this compound was obtained from a solid sample prepared as a KBr pellet.[1]

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100 | C-H | Aromatic |

| ~2950 | C-H | -OCH₃ |

| ~1600, ~1480 | C=C | Aromatic Ring |

| ~1530 | N-O | Asymmetric Stretch (NO₂) |

| ~1350 | N-O | Symmetric Stretch (NO₂) |

| ~1270 | C-O-C | Aryl Ether |

| ~1020 | C-O | Stretch |

| ~830 | C-Cl | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented was obtained using electron ionization (EI).

| m/z | Proposed Fragment |

| 187/189 | [M]⁺ (Molecular Ion) |

| 157 | [M - NO]⁺ |

| 142 | [M - NO₂]⁺ |

| 126 | [M - OCH₃ - O]⁺ |

| 111 | [M - NO₂ - OCH₃]⁺ |

| 63 | [C₅H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on an NMR spectrometer (e.g., Bruker, JEOL) operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Subject the sample to electron ionization (EI), where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide to the Safety Profile of 4-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological data for 4-Chloro-2-nitroanisole (CAS No. 89-21-4). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

This compound is a yellow-green solid organic compound.[1] It is primarily used as a synthetic intermediate in the pharmaceutical and chemical industries, serving as a building block for more complex molecules.[1] Its solubility in water is limited, but it is soluble in organic solvents like ethanol and acetone.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [2][3][4] |

| Molecular Weight | 187.58 g/mol | [2][3][4] |

| Appearance | Yellow-green solid; Yellow crystalline powder; White to Orange to Green crystallization | [1][2] |

| Melting Point | 96 - 99 °C | [2][4][5] |

| Boiling Point | 279.6 - 292 °C | [1][2] |

| Density | ~1.4 g/cm³ (estimate) | [2][5] |

| Flash Point | 122.9 °C | [2] |

| Vapor Pressure | 0.00675 mmHg at 25°C | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone. | [1] |

Hazard Identification and Classification

The primary health hazard associated with this compound is acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as follows:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

In addition to oral toxicity, the compound is considered a potential irritant to the skin, eyes, and respiratory system.[2][7] While specific data on carcinogenicity is limited, caution is advised due to the presence of nitroaromatic and chlorinated aromatic groups, which are often associated with toxicological concerns.[1]

Toxicological Summary

The toxicological profile indicates that ingestion is the most significant route of acute exposure. Effects of exposure may include irritation to the eyes, skin, and respiratory tract.[1][7] Prolonged or high-dose exposure could potentially lead to organ damage, though specific target organ toxicity data is not fully detailed in the available literature.[1]

Table 3: Summary of Toxicological Effects

| Endpoint | Observation | GHS Classification |

| Acute Oral Toxicity | Harmful if swallowed. | Category 4[3][5][6] |

| Skin Irritation | May cause skin irritation. | Not classified, but noted as a potential hazard.[3][7] |

| Eye Irritation | May cause eye irritation. | Not classified, but noted as a potential hazard.[3][7] |

| Inhalation | May cause respiratory tract irritation. | Not classified, but noted as a potential hazard.[7] |

Experimental Protocols

The hazard classifications in an SDS are determined by standardized testing methods, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines. The methodologies for the key toxicological endpoints for this compound are detailed below.

OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method

This method is used to determine the GHS category for acute oral toxicity. It is a stepwise procedure using a minimal number of animals to obtain sufficient information for classification.

-

Principle: The test uses a stepwise procedure with a small group of animals (typically 3) of a single sex (usually females) per step.[7] The outcome of one step (mortality or survival) determines the dose for the next step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Procedure:

-

Animal Selection: Healthy, young adult rodents (usually rats) are used. Animals are fasted prior to dosing.[7]

-

Administration: The test substance is administered as a single dose by gavage.[7]

-

Stepwise Dosing:

-

A starting dose (e.g., 300 mg/kg) is administered to 3 animals.

-

If mortality occurs, the dose for the next step is lowered. If no mortality occurs, the dose is increased.

-

This process continues until the criteria for a specific toxicity class are met.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7] Key observation times are immediately after dosing and periodically during the first 24 hours.

-

-

Classification: The substance is classified into a GHS category based on the pattern of mortality observed at specific dose levels. For Category 4 ("Harmful if swallowed"), the LD50 is estimated to be between 300 and 2000 mg/kg.

Caption: Workflow for the OECD 423 Acute Oral Toxicity Test.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: The substance is applied to a small area of skin on a single animal (typically an albino rabbit) in a stepwise manner.[8]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL amount of the test substance is applied to the skin under a porous gauze patch.

-

The patch is applied for progressively longer periods (e.g., 3 minutes, 1 hour, 4 hours). The test is stopped if a corrosive effect is observed.[8]

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3]

-

-

Evaluation: The severity of the skin reactions is scored. If effects are reversible within 14 days, the substance is classified as an irritant. If the damage is irreversible, it is classified as corrosive.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause damage to the eye.

-

Principle: The test substance is applied in a single dose into one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[4][9]

-

Procedure:

-

A 0.1 g or 0.1 mL dose of the substance is placed into the conjunctival sac of one eye.[4]

-

The eyelids are held shut for one second.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4] The use of analgesics and anesthetics is recommended to minimize animal distress.[2]

-

-

Evaluation: Lesions are scored according to a standardized scale. The reversibility of the effects is observed over 21 days. Substances causing irreversible damage are classified as corrosive.

Safe Handling and Emergency Procedures

Proper handling and storage are critical to minimize exposure risk.

Table 4: Handling, Storage, and Personal Protective Equipment (PPE)

| Category | Recommendation | Source(s) |

| Handling | Use in a well-ventilated area. Avoid formation of dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. | [5][6][7][10] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. | [1][4][6][7] |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles (conforming to EN166 or NIOSH standards). | [4][6][7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][6][7] |

| Respiratory Protection | If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate particle filter. | [6][7] |

First Aid Measures:

-

If Swallowed: Rinse mouth. Get medical help immediately. Do not induce vomiting.[6][7]

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. Consult a doctor if irritation occurs.[6][7]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes, lifting the upper and lower eyelids. Get medical attention.[4][6][7]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Caption: Logical flow of chemical hazard identification and management.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

Toxicological Profile of 4-Chloro-2-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the available toxicological data for 4-Chloro-2-nitroanisole (CAS No. 89-21-4). The information is compiled from various sources to assist researchers, scientists, and drug development professionals in evaluating the potential hazards of this compound.

Executive Summary

This compound is a chlorinated nitroaromatic compound. While specific toxicological data for this chemical is limited, its structural class suggests potential for toxicity. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is reported to be a skin and eye irritant.[1] Information on its genotoxicity and carcinogenicity is not extensive and is largely inferred from related nitroaromatic compounds. This guide summarizes the available quantitative data, outlines experimental methodologies based on standard guidelines, and provides visualizations of a proposed metabolic pathway and a general toxicological testing workflow.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound. It is important to note that specific oral and dermal LD50 values from primary, peer-reviewed studies were not available in the public domain at the time of this review. The GHS classification provides a range for acute oral toxicity.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | - | Oral | - | Category 4 (Harmful if swallowed) | [1] |

| Skin Irritation | Rabbit | Dermal | No irritation observed | Not classified as a skin irritant | [2] |

| Eye Irritation | Rabbit | Ocular | Reversible effects observed | Irritant | [3] |

Table 2: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Data not available | |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Data not available |

Table 3: Carcinogenicity

| Species | Route | Exposure Duration | Result | Reference |

| - | - | - | Data not available |

Experimental Protocols

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

A study on the acute dermal irritation potential of a test substance was conducted on rabbits.[2] The protocol likely followed the principles of OECD Guideline 404.[4][5][6]

-

Test Animals: Healthy, young adult albino rabbits.

-

Procedure: A single dose of 0.5 mL of the test substance was applied to a small area of clipped, intact skin. The application site was covered with a semi-occlusive dressing for a 4-hour exposure period.[2]

-

Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[2][7] The reactions were scored according to a standardized scale.

-

Results: In the available study, no dermal corrosion or irritation was observed in any of the treated animals.[2]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

An acute eye irritation study was performed on albino rabbits, likely following OECD Guideline 405.[3][8][9]

-

Test Animals: Healthy, adult albino rabbits.

-

Procedure: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.[3]

-

Observations: The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.[3][9] Ocular lesions were scored.

-

Results: The study reported reversible ocular effects, including hyperaemic blood vessels, swelling of the lids, and corneal opacity, which resolved within 5 days.[3]

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

Specific metabolic pathways for this compound have not been elucidated. However, based on the known metabolism of other nitroaromatic compounds, a proposed pathway involves the reduction of the nitro group.[10] This metabolic activation is a key step in the toxicity of many nitroaromatics. The following diagram illustrates this proposed pathway.

Caption: Proposed metabolic activation of this compound.

General Toxicological Testing Workflow

The evaluation of a chemical's toxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies as necessary. The following diagram outlines a general workflow for toxicological assessment.

Caption: A general workflow for toxicological assessment of a chemical.

Discussion and Conclusion

The available toxicological data on this compound are limited, necessitating a cautious approach in its handling and use. The primary identified hazard is acute oral toxicity. While a specific skin irritation study in rabbits showed no effect, it is still categorized as a skin irritant by GHS, and an eye irritation study demonstrated reversible effects.

The lack of data on genotoxicity and carcinogenicity is a significant gap. Given that many nitroaromatic compounds are known to be mutagenic and/or carcinogenic, often through metabolic activation, further investigation into these endpoints for this compound is warranted. The proposed metabolic pathway highlights the potential for the formation of reactive intermediates that could interact with cellular macromolecules, leading to toxicity.

For professionals in research and drug development, it is crucial to handle this compound with appropriate safety measures, including personal protective equipment to prevent oral, dermal, and ocular exposure. Further studies are needed to fully characterize the toxicological profile of this compound and to perform a comprehensive risk assessment.

References

- 1. This compound | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. Oxidation of carcinogenic 2-nitroanisole by rat cytochromes P450 – similarity between human and rat enzymes - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-nitroanisole: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-nitroanisole, focusing on its synthetic preparation and physicochemical properties. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, a thorough understanding of its synthesis is crucial for researchers in organic and medicinal chemistry.

Natural Occurrence

This compound is a synthetic compound and is not known to occur naturally.[1] Its presence in the environment is solely due to its industrial synthesis and use as a chemical intermediate.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main synthetic routes:

-

Route 1: Williamson Ether Synthesis from 4-chloro-2-nitrophenol. This is a classical and widely used method for the preparation of ethers.

-

Route 2: Electrophilic Aromatic Substitution (Nitration) of 4-chloroanisole. This method involves the direct nitration of the aromatic ring of 4-chloroanisole.

Synthesis Route 1: Williamson Ether Synthesis

This method involves the deprotonation of 4-chloro-2-nitrophenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

References

An In-Depth Technical Guide to the Functional Group Analysis of 4-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-nitroanisole is a halogenated nitroaromatic compound with significant utility as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical behavior and synthetic applications are dictated by the interplay of its three distinct functional groups: a methoxy group, a nitro group, and a chlorine atom, all attached to a benzene ring. This document provides a comprehensive analysis of these functional groups, detailing their influence on the molecule's spectroscopic properties, chemical reactivity, and overall utility. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a technical guide for researchers.

Molecular Structure and Functional Group Identification

This compound (IUPAC Name: 4-chloro-1-methoxy-2-nitrobenzene) is an organic compound with the molecular formula C₇H₆ClNO₃.[2] The core of the molecule is a benzene ring substituted with three functional groups that determine its chemical personality:

-

Methoxy Group (-OCH₃): An electron-donating group (EDG) due to resonance, it is activating and directs incoming electrophiles to the ortho and para positions.

-

Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) through both resonance and inductive effects. It is a powerful deactivating group and a meta-director for electrophilic aromatic substitution.

-

Chloro Group (-Cl): A halogen that exhibits a dual nature. It is deactivating due to its inductive electron withdrawal but is an ortho, para-director due to resonance.

The relative positions of these groups—the methoxy and nitro groups being ortho to each other, and the chloro group para to the methoxy group—create a specific electronic environment that governs the molecule's reactivity.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are direct consequences of its molecular structure. These data are crucial for its identification, characterization, and quality control in synthetic processes.

Physical Properties

The compound typically appears as a pale yellow to yellowish crystalline solid.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89-21-4 | [2][3] |

| Molecular Weight | 187.58 g/mol | [2] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 290-292 °C | [1] |

| Appearance | Yellow-green solid | [4] |

| Solubility | Limited in water; soluble in ethanol, acetone, dichloromethane | [1] |

Spectroscopic Analysis

Spectroscopic analysis provides a detailed fingerprint of the molecule, allowing for the unambiguous identification of its functional groups and overall structure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 4-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of 4-Chloro-2-nitroanisole as a key starting material in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below are intended for laboratory research and development purposes.

Introduction

This compound is a versatile aromatic organic compound frequently employed as a building block in medicinal chemistry.[1] Its substituted benzene ring, featuring a chloro, a nitro, and a methoxy group, offers multiple reaction sites for constructing more complex molecular architectures. This intermediate is particularly valuable in the synthesis of a range of therapeutic agents, including analgesics and antifungals.[1] This document details the synthetic conversion of this compound to a key amine intermediate and its subsequent use in the synthesis of the anthelmintic drug, Niclosamide.

Synthesis of 2-Amino-4-chloroanisole

A crucial step in the synthetic utility of this compound is the reduction of its nitro group to form the corresponding aniline derivative, 2-Amino-4-chloroanisole. This transformation introduces a versatile amino group that can be readily functionalized.

Experimental Protocol: Reduction of this compound

Objective: To synthesize 2-Amino-4-chloroanisole by the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

Absolute Ethanol

-

Raney Nickel catalyst

-

Hydrogen gas supply

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve 7.0 g (0.037 mol) of this compound in 100 ml of absolute ethanol in a suitable reaction flask.

-

Carefully add 3 g of Raney Nickel catalyst to the solution.

-

Seal the reaction vessel and flush with hydrogen gas.

-

Stir the mixture at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture to remove the Raney Nickel catalyst.

-

Wash the catalyst with two 20 ml portions of boiling ethanol.

-

Combine the alcoholic filtrates and concentrate the solution under reduced pressure.

-

The product, 2-amino-4-chloroanisole, will crystallize upon concentration.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | [2] |

| Product | 2-Amino-4-chloroanisole | [2] |

| Molar Amount (Starting Material) | 0.037 mol | [2] |

| Solvent | Absolute Ethanol | [2] |

| Catalyst | Raney Nickel | [2] |

| Reaction Temperature | Room Temperature | [2] |

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of 2-Amino-4-chloroanisole.

Application in the Synthesis of Niclosamide

The intermediate, 2-Amino-4-chloroanisole, is structurally related to 2-chloro-4-nitroaniline, a key precursor in the synthesis of the anthelmintic drug Niclosamide.[3][4] Niclosamide is prepared by the amidation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.[4] The following protocol details the synthesis of Niclosamide, illustrating the utility of the aniline scaffold derived from this compound.

Experimental Protocol: Synthesis of Niclosamide

Objective: To synthesize Niclosamide via the reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.

Materials:

-

5-chlorosalicylic acid

-

2-chloro-4-nitroaniline

-

Phosphorus trichloride (PCl₃)

-

Chlorobenzene

-

Ethyl acetate or Acetone for recrystallization

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a reaction vessel, dissolve 3.44 g (20.0 mmol) of 5-chlorosalicylic acid and 3.44 g (20.0 mmol) of 2-chloro-4-nitroaniline in chlorobenzene.

-

Heat the mixture to 135 °C.

-

Slowly add a solution of 2.4 g (17.5 mmol) of phosphorus trichloride in chlorobenzene to the heated mixture.

-

Maintain the reaction at 135 °C for 3 hours.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Collect the resulting solid by filtration and wash it.

-

Recrystallize the crude product from ethyl acetate or acetone to yield pure Niclosamide (N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxy-benzamide).[4]

Quantitative Data

| Parameter | Value | Reference |

| Reactant 1 | 5-chlorosalicylic acid | [4] |

| Reactant 2 | 2-chloro-4-nitroaniline | [4] |

| Reagent | Phosphorus trichloride | [4] |

| Solvent | Chlorobenzene | [4] |

| Reaction Temperature | 135 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | 68.7% | [4] |

Diagram of Synthetic Pathway:

Caption: Synthesis of Niclosamide.

Conclusion